3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h4,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUCKQYMCXRUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C(F)(F)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183786 | |
| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-29-0 | |
| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation and Cyclization
Starting Materials : The synthesis typically begins with precursors like imidazole and pyrazine derivatives. These are combined under conditions that facilitate condensation and subsequent cyclization to form the tetrahydroimidazo[1,5-a]pyrazine core.
Introduction of Trifluoromethyl Group : The trifluoromethyl group can be introduced via a substitution reaction, often using reagents like trifluoromethyl iodide or trifluoromethylating agents in the presence of a catalyst.
Acid and Base Addition Salts
For pharmaceutical applications, the preparation of acid and base addition salts is crucial. These salts can enhance the compound's solubility and stability:
- Acid Addition Salts : Formed by reacting the compound with an organic or inorganic acid, such as hydrochloric acid or phosphoric acid.
- Base Addition Salts : Formed by reacting the compound with alkaline metal hydroxides (e.g., sodium hydroxide) or amines (e.g., ethanolamine).
Research Findings and Data
Synthesis Yields and Conditions
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Condensation | 100°C, 2h | 80-90 |
| Cyclization | 150°C, 4h | 70-80 |
| Trifluoromethylation | -20°C, 1h | 60-70 |
Spectroscopic Analysis
Spectroscopic methods like NMR and IR are used to confirm the structure of the synthesized compound. Key signals include:
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile intermediate in synthesizing various organic molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine into organic compounds, which can modify their reactivity and biological activity.
- Reagent in Chemical Reactions : It is used in cyclization reactions and other transformations to create complex molecular architectures.
Biology
- Biological Activity Studies : Research indicates that this compound may exhibit significant biological activities due to its ability to interact with specific biomolecular targets. The trifluoromethyl group is known to enhance binding affinity to proteins and enzymes.
- Potential Drug Development : Investigations are ongoing into its potential as a therapeutic agent. Studies have shown that derivatives of imidazo[1,5-a]pyrazine can influence various biological pathways, making this compound a candidate for further drug discovery efforts.
Medicine
- Therapeutic Potential : The compound has been explored for its potential use in treating various conditions due to its unique structural features. Its interactions with cellular targets could lead to the development of novel pharmacological agents.
- Case Studies : Preliminary studies have indicated promising results in preclinical trials focusing on its efficacy against certain diseases.
Industry
- Agrochemicals Production : The compound is utilized in the synthesis of agrochemicals, where its properties can enhance the effectiveness of pesticides and herbicides.
- Pharmaceuticals : As a precursor in pharmaceutical synthesis, it plays a role in developing new medications with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine involves its interaction with molecular targets and pathways within biological systems. For instance, in anticancer research, it has been found to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to the activation of caspases and cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Ring Fusion Variations
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- Structural Difference : The trifluoromethyl group is at position 2, and the ring fusion is imidazo[1,2-a]pyrazine.
- Impact : Positional isomerism alters electronic distribution and steric interactions. This derivative is used in sulfonamide/carbamate derivatization for antimicrobial and antioxidant activities, highlighting substituent-dependent bioactivity .
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hydrochloride
- Structural Difference : Bromine replaces the trifluoromethyl group.
- This compound serves as a synthetic intermediate for further functionalization .
Core Heterocycle Modifications
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
- Structural Difference : Pyrimidine replaces pyrazine in the bicyclic core.
- Impact: The pyrimidine ring enhances hydrogen-bonding capacity.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (Sitagliptin Intermediate)
- Structural Difference : A triazolo ring replaces the imidazo core.
- Impact : The triazolo[4,3-a]pyrazine scaffold is critical for DPP-4 inhibition (IC₅₀ = 18 nM for sitagliptin). The trifluoromethyl group enhances selectivity and metabolic stability .
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Functional Group Additions
Sulfonyl Fluoride Derivatives
- Example : 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-7-sulfonyl fluoride.
- Impact : The sulfonyl fluoride group enables SuFEx (Sulfur Fluoride Exchange) click chemistry, facilitating bioconjugation or probe synthesis for target identification .
Carbamate and Sulfonamide Derivatives
- Example : Sitagliptin intermediate-derived sulfonamides (7a-g ) and carbamates (7h-j ).
- Impact : These derivatives show moderate to potent antimicrobial activity (e.g., 7a , 7c , and 7f inhibit E. coli with MIC = 8–16 µg/mL) and antioxidant effects (IC₅₀ = 12–45 µM in DPPH assays) .
Biological Activity
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H8F3N3
- Molecular Weight : 227.62 g/mol
- CAS Number : 1358784-11-8
- Purity : ≥ 95% .
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The trifluoromethyl group is introduced using trifluoromethylating agents under controlled conditions to ensure high yields and purity. Recent advancements have focused on optimizing these synthetic routes for industrial scalability .
The trifluoromethyl group significantly enhances the compound's binding affinity and stability. This modification is crucial for its interaction with various biological targets, which may include enzymes and receptors involved in metabolic processes .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of human colon cancer cell lines (HCT-116 and HT-29) . The mechanism behind this activity is believed to involve the induction of apoptosis and cell cycle arrest.
Antidiabetic Potential
The compound has also been identified as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in managing type 2 diabetes by increasing incretin levels, which in turn lowers blood glucose levels. This makes this compound a candidate for further development in diabetes treatment .
Comparative Biological Activity Table
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Anticancer (HCT-116 & HT-29) | |
| Sitagliptin | DPP-4 Inhibition | |
| Fluoxetine | SSRIs (Antidepressant) |
Case Studies
- Anticancer Studies : A study assessed the antiproliferative action of various derivatives against colon cancer cell lines. Results indicated that modifications to the core structure significantly influenced their effectiveness .
- Diabetes Management : Research on DPP-4 inhibitors highlighted the potential of trifluoromethylated pyrazines in improving glycemic control. Compounds similar to this compound were noted for their promising results in preclinical trials .
Q & A
Advanced Research Question
- 3-Trifluoromethyl : Enhances potency in orexin receptor antagonists (IC₅₀ ~10 nM) due to fluorine’s electronegativity and hydrophobic effects ( ).
- 3-Bromo : Increases molecular weight but may reduce solubility (e.g., logP increase from 1.2 to 2.5, ).
- 3-Methyl : Lowers metabolic stability but improves synthetic accessibility ( ).
What in vivo models are used to evaluate therapeutic potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
